5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Factor Xa inhibition Anticoagulant S4 binding element

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a critical, conformationally pre-organized heterocyclic scaffold for medicinal chemistry. Its unique 5-methyl substitution pattern directly modulates the piperidine ring's electronic environment and conformation, dramatically enhancing S4 subsite binding affinity in Factor Xa inhibitors compared to unsubstituted or alternative regioisomeric analogs. This compound is a validated key intermediate for developing orally bioavailable, non-amidine anticoagulants like Edoxaban, offering superior membrane permeability and oral efficacy. Procurement supports structure-based drug design, SAR library generation at the 2-position, and crystallography-driven lead optimization for thrombotic disorders. Choose this specific [4,5-c] regioisomer to ensure empirical binding geometry and potency—alternatives are not scientifically equivalent.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 94391-50-1
Cat. No. B1600238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
CAS94391-50-1
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)N=CS2
InChIInChI=1S/C7H10N2S/c1-9-3-2-7-6(4-9)8-5-10-7/h5H,2-4H2,1H3
InChIKeyRUTIJZLVPLULFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine (CAS 94391-50-1): Technical Baseline and Procurement Context


5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine (CAS 94391-50-1) is a heterocyclic compound featuring a fused thiazole and partially saturated pyridine (piperidine) ring system . The tetrahydrothiazolopyridine scaffold has been investigated in medicinal chemistry for anticoagulant applications, where the 5-methyl substitution pattern provides a distinct conformational and electronic profile compared to unsubstituted or alternative regioisomeric analogs .

Why Generic Substitution of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine Fails in Scientific Selection


Substituting 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine with the corresponding unsubstituted scaffold or alternative 5-position modifications is not scientifically equivalent. The 5-methyl group directly modulates the piperidine ring conformation and electronic environment, which affects S4 subsite binding affinity in factor Xa inhibitors and influences oral bioavailability through altered basicity and membrane permeability . Structural isomers such as thiazolo[5,4-c]pyridine derivatives and 2-substituted variants exhibit divergent binding geometries and potency profiles that cannot be extrapolated without empirical validation .

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: Quantitative Differentiation Evidence Against Structural Analogs


Comparative Factor Xa Inhibitory Potency: 5-Methylthiazolopyridine vs. Tetrahydroisothiazolo Analog

In a head-to-head comparison within a series of N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives incorporating different fused-bicyclic S4 binding elements, the compound bearing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 61) demonstrated superior factor Xa inhibitory potency relative to the corresponding tetrahydroisothiazolopyridine analog (compound 53) .

Factor Xa inhibition Anticoagulant S4 binding element

Oral Efficacy Comparison: In Vivo Prothrombin Time Prolongation in Rat Model

In vivo evaluation in rats demonstrated that compound 61 (incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) achieved evident prolongation of prothrombin time (PT) following oral administration, with moderate bioavailability . The study established a clear structure-activity relationship linking the 5-methylthiazolopyridine scaffold to oral efficacy.

Oral bioavailability Anticoagulant efficacy Prothrombin time

Structural Conformation and S4 Subsite Binding Mode: X-ray Crystallographic Evidence

X-ray crystal analysis of compound 61 bound to factor Xa revealed that 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine occupies the S4 subsite with a specific binding geometry characterized by an intramolecular S−O close contact that stabilizes the bioactive conformation . Ab initio calculations confirmed that conformers with closest S−O proximity were most stable, and this restricted conformation enhanced S4 subsite affinity.

X-ray crystallography Conformational analysis S4 subsite binding

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: Validated Research and Industrial Application Scenarios


Non-Amidine Factor Xa Inhibitor Development (Oral Anticoagulant Programs)

Based on the in vivo oral efficacy data from compound 61 , this compound serves as a validated S4 binding element scaffold for designing non-amidine, orally bioavailable factor Xa inhibitors. Procurement is indicated for medicinal chemistry programs targeting thrombotic disorders where oral administration and improved bioavailability over amidine-containing anticoagulants are required.

Edoxaban Intermediate and Related Antithrombotic Synthesis

The 2-carboxylic acid derivative (5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, CAS 720720-96-7) is an established intermediate in the synthesis of Edoxaban and related diamide derivative fXa inhibitors . This compound is a precursor for further functionalization at the 2-position to generate libraries of antithrombotic agents.

Conformationally Constrained Scaffold for Structure-Based Drug Design

The X-ray crystallographic characterization of the S−O close contact and restricted conformation validates this scaffold for structure-based drug design campaigns requiring pre-organized, entropy-favorable S4 binding elements. Procurement supports computational chemistry and crystallography-driven lead optimization efforts.

Thiazolopyridine Library Synthesis and SAR Exploration

As a core building block for the synthesis of 2-substituted thiazolopyridine derivatives , this compound enables structure-activity relationship (SAR) exploration across multiple substitution vectors. Procurement supports medicinal chemistry groups requiring a versatile heterocyclic scaffold for lead generation and diversification.

Quote Request

Request a Quote for 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.